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molecular formula C10H13BrN2O2 B060687 2-(Boc-amino)-5-bromopyridine CAS No. 159451-66-8

2-(Boc-amino)-5-bromopyridine

Cat. No. B060687
M. Wt: 273.13 g/mol
InChI Key: CKXAMCSVTNPSCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08383620B2

Procedure details

To a solution of 2-(BOC-amino)-5-bromopyridine (500 mg) in THF (20 mL) at 0° C. was added sodium hydride (88 mg) and the reaction stirred for 20 min. Then, iodoethane (0.18 mL) was added and the reaction stirred at room temperature for 16 h. The reaction was quenched with water (20 mL) and extracted into ethylacetate (3×20 mL). The organic layers were dried (MgSO4) and reduced in vacuo to give (5-bromo-pyridin-2-yl)-ethyl-carbamic acid tert-butyl ester as a white solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
88 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.18 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH:8][C:9]1[CH:14]=[CH:13][C:12]([Br:15])=[CH:11][N:10]=1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].[H-].[Na+].I[CH2:19][CH3:20]>C1COCC1>[C:4]([O:3][C:1](=[O:2])[N:8]([C:9]1[CH:14]=[CH:13][C:12]([Br:15])=[CH:11][N:10]=1)[CH2:19][CH3:20])([CH3:7])([CH3:6])[CH3:5] |f:1.2|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C(=O)(OC(C)(C)C)NC1=NC=C(C=C1)Br
Name
Quantity
88 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.18 mL
Type
reactant
Smiles
ICC

Conditions

Stirring
Type
CUSTOM
Details
the reaction stirred for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction stirred at room temperature for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water (20 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted into ethylacetate (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried (MgSO4)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)(C)(C)OC(N(CC)C1=NC=C(C=C1)Br)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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